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Compound of Interest

Compound Name:
N-Fmoc-(+/-)-3-aminononanoic

acid

CAS No.: 1335041-93-4

Cat. No.: B1434186 Get Quote

The defining feature of a

-amino acid is the insertion of a methylene group (

) into the backbone, extending the distance between the amino and carboxyl termini. This
modification fundamentally alters the torsional landscape and hydrogen-bonding potential.

Nomenclature and Substitution
-Amino Acid:

(3 backbone atoms: N-C-C).

-Amino Acid:

(4 backbone atoms: N-C-C-C).

-Substitution: Side chain (

) on the

-carbon (derived from homologation of

-amino acids). Most common in 14-helix design.

-Substitution: Side chain (

) on the
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-carbon.

Cyclic Constraints: Incorporating the

bond into a ring (e.g., ACHC, ACPC) rigidly enforces specific torsion angles.

The Foldamer Helices
Unlike ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-

inserted">

-helices (

, 13-membered ring),

-peptides form distinct helices defined by the size of the hydrogen-bonded ring.[1]

Feature 14-Helix 12-Helix

H-Bond Direction
Backward (

)

Forward (

)

Ring Size 14 atoms 12 atoms

Residues per Turn ~3.0 ~2.5

Stabilizing Residues
Acyclic

-residues, trans-ACHC

Cyclic residues (e.g., trans-

ACPC),

patterns

Dipole Moment

Macrodipole builds up (similar

to

-helix)

Macrodipole is minimized

Physicochemical Properties & Pharmacokinetics
Proteolytic Stability (The "Stealth" Effect)
The primary advantage of
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-peptides is their resistance to peptidases. The extra methylene group alters the scissile bond
geometry, rendering it unrecognizable to the active sites of common proteases (e.g., trypsin,
chymotrypsin, pepsin).

Mechanism: The nucleophilic attack on the carbonyl carbon is sterically and electronically

hindered; the tetrahedral intermediate cannot form or be stabilized effectively.

Result: Half-lives in serum are extended from minutes (

-peptides) to days or weeks (

-peptides).

Metabolic Stability
-peptides are generally not substrates for cytochrome P450 enzymes, reducing the risk of
generating toxic metabolites.

Experimental Workflows: Synthesis &
Characterization
Protocol: Solid Phase Peptide Synthesis (SPPS) of -
Peptides
Synthesis of

-peptides requires modified Fmoc protocols due to the increased steric hindrance and slower
reaction kinetics of the

-amino group.

Reagents:

Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to prevent

aggregation).

Coupling: HATU or HOAt/DIC (preferred over HBTU/HCTU).

Base: DIEA (Diisopropylethylamine).

Step-by-Step Methodology:
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Resin Swelling: Swell resin in DMF for 30 min.

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min).[2] Wash

with DMF.[3]

Coupling (Critical Step):

Dissolve Fmoc-

-AA (3-4 eq) and HATU (3-4 eq) in DMF.

Add DIEA (6-8 eq).

Incubate with resin for 60–120 minutes (vs. 30 min for

-AAs).

Self-Validation: Perform a Chloranil Test (more sensitive for secondary

amines/aggregates) or Kaiser Test. If positive, proceed to Step 4.

Double Coupling: If the test is positive, repeat the coupling step with fresh reagents.

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion

sequences.

Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.[4]5) for 2–3 hours.

Characterization: Circular Dichroism (CD) Signatures
CD is the rapid screening tool for secondary structure verification.
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Structure Minima (nm) Maxima (nm) Notes

14-Helix ~214 nm ~198 nm

Resembles

-sheet signature of

-peptides but distinct

in context.

12-Helix ~220 nm ~205 nm

Distinctive positive

band at 205 nm is

diagnostic.

Aggregated Bundle ~205 nm (Min) -

Ratio of

indicates self-

assembly.

Visualization of Structural Logic
The following diagram illustrates the divergent pathways of

-peptide folding based on H-bond directionality and residue choice.
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Beta-Amino Acid
(N-Cbeta-Calpha-C=O)

Substitution Pattern

Determines Folding

Beta-3 (Acyclic)
OR trans-ACHC

Favors

Beta-2 / Beta-3
OR trans-ACPC

Favors

14-Helix
(Backward H-Bond: i to i-2)

14-Membered Ring

Stabilizes

12-Helix
(Forward H-Bond: i to i+3)

12-Membered Ring

Stabilizes

CD Sig: Min ~214nm

Identification

CD Sig: Max ~205nm, Min ~220nm

Identification

Click to download full resolution via product page

Caption: Decision tree for

-peptide secondary structure formation based on substitution patterns and resulting CD
signatures.

Therapeutic Applications
Inhibition of Protein-Protein Interactions (PPIs)
-peptides can mimic the

-helical domains of proteins involved in disease pathways.

Case Study (p53/MDM2): A
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-peptide mimic of the p53 N-terminal helix binds to MDM2, inhibiting the interaction that
leads to p53 degradation in cancer cells. The 14-helix aligns side chains (residues

) to match the

spacing of the native

-helix.

Antimicrobial Peptides (AMPs)
Magainin-mimetic

-peptides disrupt bacterial membranes.

Design: Amphiphilic 14-helices with cationic residues on one face and hydrophobic residues

on the other.

Advantage: Resistant to bacterial proteases, reducing the likelihood of resistance

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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